Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl)
Brand Name: Vulcanchem
CAS No.: 64039-00-5
VCID: VC18692958
InChI: InChI=1S/C15H21NO4S/c1-17-12-8-11(9-13(18-2)15(12)19-3)10-14(21)16-4-6-20-7-5-16/h8-9H,4-7,10H2,1-3H3
SMILES:
Molecular Formula: C15H21NO4S
Molecular Weight: 311.4 g/mol

Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl)

CAS No.: 64039-00-5

Cat. No.: VC18692958

Molecular Formula: C15H21NO4S

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) - 64039-00-5

Specification

CAS No. 64039-00-5
Molecular Formula C15H21NO4S
Molecular Weight 311.4 g/mol
IUPAC Name 1-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)ethanethione
Standard InChI InChI=1S/C15H21NO4S/c1-17-12-8-11(9-13(18-2)15(12)19-3)10-14(21)16-4-6-20-7-5-16/h8-9H,4-7,10H2,1-3H3
Standard InChI Key GFYDCJTVZXIHOM-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)CC(=S)N2CCOCC2

Introduction

Structural and Molecular Identity

Chemical Composition and Nomenclature

Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) is formally identified by the IUPAC name 1-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)ethanethione . Its molecular formula, C₁₅H₂₁NO₄S, reflects the integration of a morpholine ring (C₄H₉NO), a thioacetyl group (C₂H₃S), and a 3,4,5-trimethoxyphenyl moiety (C₉H₁₁O₃) . The compound’s molecular weight is 311.4 g/mol, with an exact mass of 311.119141 .

Table 1: Physicochemical Properties of Morpholine, 4-((3,4,5-Trimethoxyphenyl)thioacetyl)

PropertyValueSource
CAS Number64039-00-5
Molecular FormulaC₁₅H₂₁NO₄S
Molecular Weight311.4 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point439.3 ± 55.0 °C
Flash Point219.5 ± 31.5 °C
Vapour Pressure0.0 ± 1.1 mmHg at 25°C

Structural Features and Conformational Analysis

The compound’s structure comprises a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked via a thioacetyl group (–SC(O)–) to a 3,4,5-trimethoxyphenyl aromatic system. The methoxy (–OCH₃) groups at the 3, 4, and 5 positions of the phenyl ring confer electron-donating effects, enhancing the nucleophilicity of the aromatic system . Computational studies on related morpholine derivatives, such as LQFM289, reveal that the morpholine ring adopts a chair conformation in optimized structures, with minimal steric hindrance between substituents . X-ray crystallographic data for analogous compounds (e.g., trimetozine derivatives) further support the stability of this conformation in solid-state structures .

Synthesis and Reactivity

Synthetic Pathways

While explicit details on the synthesis of Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) are scarce, its preparation likely involves multi-step organic reactions typical of morpholine and thioacetyl derivatives. A plausible route includes:

  • Thioacetylation: Reaction of 3,4,5-trimethoxyphenol with thioacetic acid to form the thioacetyl intermediate.

  • Morpholine Coupling: Nucleophilic substitution or condensation of the thioacetyl intermediate with morpholine under basic conditions.

Similar compounds, such as LQFM289 (a butylated hydroxytoluene-morpholine hybrid), are synthesized via molecular hybridization strategies, where pharmacophoric groups are combined to enhance bioactivity . For example, LQFM289 was derived by replacing a trimethoxybenzene group in trimetozine with a butylhydroxytoluene moiety .

Chemical Reactivity

The compound’s reactivity is influenced by:

  • Morpholine Ring: Participates in acid-base reactions due to its secondary amine, forming salts with carboxylic acids or sulfonic acids .

  • Thioacetyl Group: Susceptible to nucleophilic attack at the carbonyl carbon, enabling reactions with amines or alcohols to form amides or esters.

  • Trimethoxyphenyl Moiety: The electron-rich aromatic system undergoes electrophilic substitution, particularly at the para position relative to the methoxy groups .

Electrochemical studies on analogous compounds, such as LQFM289, reveal two distinct oxidation peaks in cyclic voltammetry, corresponding to the oxidation of the morpholine nitrogen and the phenolic oxygen . This redox behavior suggests potential antioxidant activity, as evidenced by the compound’s ability to scavenge free radicals .

CompoundActivityIC₅₀/EC₅₀Source
LQFM289Antioxidant12.3 μM (DPPH)
PodophyllotoxinTubulin Inhibition0.85 μM
Oxazolone Derivative 9HepG2 Cytotoxicity1.38 μM

Apoptotic Mechanisms

In HepG2 cells, trimethoxyphenyl derivatives induce apoptosis via:

  • Mitochondrial Membrane Potential (MMP) Collapse: Depolarization of MMP triggers cytochrome c release, activating caspase-3 .

  • Regulation of Bcl-2 Family Proteins: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax .

  • p53 Activation: Stabilization of p53 promotes transcription of pro-apoptotic genes .

These mechanisms are likely conserved in Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl), given its structural overlap with active analogs .

Future Research Directions

Synthesis Optimization

Current synthetic routes for morpholine-thioacetyl hybrids lack efficiency and scalability. Future work should explore:

  • Catalytic Methods: Use of transition-metal catalysts (e.g., Pd, Cu) to streamline coupling reactions.

  • Green Chemistry Approaches: Solvent-free or aqueous-phase reactions to reduce environmental impact.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the compound’s substituents could elucidate critical pharmacophoric elements. Key areas include:

  • Morpholine Substitution: Replacing morpholine with piperazine or piperidine to alter basicity and solubility .

  • Methoxy Group Positioning: Investigating ortho- and meta-methoxy configurations on the phenyl ring .

In Vivo and Clinical Evaluations

Preclinical studies are needed to assess pharmacokinetics, toxicity, and efficacy in animal models. Priority should be given to:

  • Bioavailability Studies: Oral and intravenous administration routes.

  • Toxicological Profiling: Acute and chronic toxicity in rodent models.

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